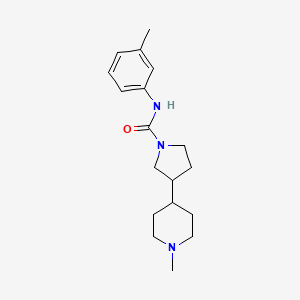![molecular formula C18H27N3O2S B7152689 (4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7152689.png)
(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the thiazole and oxolane rings through various coupling reactions. Common reagents used in these steps include thionyl chloride, sodium hydride, and various catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules. Its structure suggests potential binding affinity with proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone: shares similarities with other diazepane and thiazole-containing compounds.
2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Verapamil: A compound with a similar structural motif used in medicinal chemistry.
Properties
IUPAC Name |
(4-cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-18(15-13-24-17(19-15)16-7-3-12-23-16)21-9-4-8-20(10-11-21)14-5-1-2-6-14/h13-14,16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOZCHQHURZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7152608.png)
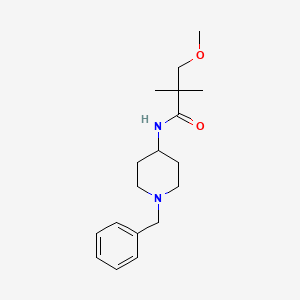
![N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide](/img/structure/B7152617.png)
![2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7152619.png)
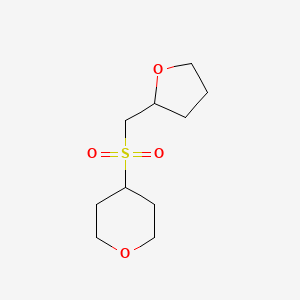
![3-(5-Bromofuran-2-yl)-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7152634.png)
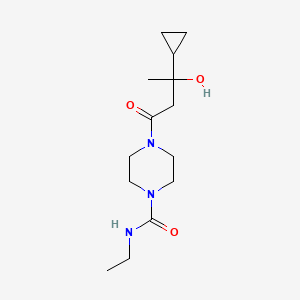
![2-(3-methoxyphenyl)-5-methyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B7152647.png)
![1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone](/img/structure/B7152653.png)
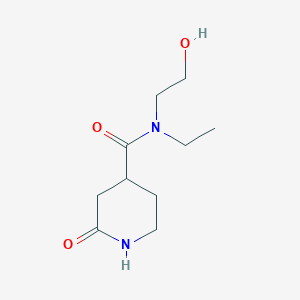
![2-(oxan-4-ylsulfanylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7152662.png)
![5-[(4-methylpyrazol-1-yl)methyl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7152667.png)
![3-Methoxy-2,2-dimethyl-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7152669.png)
